molecular formula C10H10F3NO2 B14853454 3-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide

3-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide

Cat. No.: B14853454
M. Wt: 233.19 g/mol
InChI Key: IBXIUCQOUPNTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide typically involves the reaction of 3-bromobenzotrifluoride with N,N-dimethylacetamide in the presence of carbon monoxide . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with sulfur tetrafluoride yields dialkyl-α,α-difluorobenzylamines .

Scientific Research Applications

3-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biological processes, making the compound valuable in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzamides and related organic molecules. Examples include:

Uniqueness

3-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H10F3NO2/c1-14(2)9(16)6-4-3-5-7(15)8(6)10(11,12)13/h3-5,15H,1-2H3

InChI Key

IBXIUCQOUPNTTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.